molecular formula C5H6N2O2S2 B1330624 (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid CAS No. 50918-26-8

(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid

Cat. No. B1330624
CAS RN: 50918-26-8
M. Wt: 190.2 g/mol
InChI Key: DJBLVKBSHOUHAF-UHFFFAOYSA-N
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Description

“(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C5H6N2O2S2 . It is a product used for proteomics research .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes “(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid”, often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of “(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid” is characterized by the presence of a 1,3,4-thiadiazole ring, a methyl group attached to the ring, and a sulfanyl-acetic acid group .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, the reaction of the substituted 1,2,4-triazole derivative with hydrazine hydrate did not afford the corresponding hydrazinyl-1,2,4-triazole compound and instead gave the corresponding hydrazinyl derivative after nucleophilic attack at C-2 of the thiadiazole ring .

Scientific Research Applications

Synthesis and Biological Activity

(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid and its derivatives have been extensively studied for their synthesis and biological activities. These compounds have been synthesized through various chemical reactions and have shown significant biological activities, particularly in the field of antimicrobial and anti-inflammatory applications.

  • Synthesis and Analgesic-Anti-Inflammatory Activity : Salgın-Gökşen et al. (2007) synthesized derivatives of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid, which exhibited high activity in the analgesic-anti-inflammatory field. However, these compounds were found to be inactive against bacteria and fungi (Salgın-Gökşen et al., 2007).

  • Antimicrobial Activity : Taha and El-Badry (2007) explored the antimicrobial activity of certain heterocyclic compounds derived from (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid. Their study focused on synthesizing and testing these compounds for antimicrobial properties (Taha & El-Badry, 2007).

Antimycobacterial Activity

Studies have also been conducted to investigate the antimycobacterial activity of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid derivatives:

  • Antimycobacterial Activity of Arylidene-Hydrazide Derivatives : Mamolo et al. (2001, 2002) synthesized arylidene-hydrazide derivatives of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid and tested them for in vitro antimycobacterial activity. Some compounds showed activity against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001), (Mamolo et al., 2002).

Corrosion Inhibition

Another interesting application of this compound is in the field of corrosion inhibition:

  • Corrosion Inhibition in Acids : Rafiquee et al. (2007) studied thiadiazole derivatives for their potential as corrosion inhibitors in formic and acetic acid media. Their research indicated that these compounds could effectively inhibit corrosion in certain conditions (Rafiquee et al., 2007).

Future Directions

The future directions for research on “(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid” and similar compounds could involve further exploration of their biological activities, such as their potential as anticonvulsant, antidiabetic, anticancer, anti-inflammatory, antiviral, antihypertensive, and antimicrobial agents . Additionally, more research could be conducted to fully understand their mechanisms of action and to optimize their synthesis processes .

properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S2/c1-3-6-7-5(11-3)10-2-4(8)9/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBLVKBSHOUHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343409
Record name [(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801492
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid

CAS RN

50918-26-8
Record name [(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aqueous solution of sodium hydroxide 8.8 g (0.22 mol) in 15 ml of water was added to a mixture of 2-mercapto-5-methyl-1,3,4-thiadiazole 26.4 g (0.20 mol), chloroacetic acid 27.0 g (0.22 mol) and ethanol 300 ml with stirring at room temperature. After 20 minutes of stirring it was heated to 50° C., and further aqueous solution of sodium hydroxide 8.8 g (0.22 mol) in 15 ml of water was added slowly drop by drop. After stirring for 3 hours at 50° C., it was cooled to room temperature, and water was added till reaction liquid became uniform. Hydrochloric acid was added for neutralization. Prepared crystal was collected by filtration and 28.7 g (0.150 mol) of 2-carboxymethylthio-5-methyl-1,3,4-thiadiazole was obtained by recrystallization in methanol. Yield 75%.
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27 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid
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(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid
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(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid
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(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid

Citations

For This Compound
6
Citations
F Ma, W Li, H Tian, B Hou - Int. J. Electrochem. Sci, 2015 - electrochemsci.org
The corrosion inhibition of a newly synthesized derivate of thiadiazole (5-Methyl-[1, 3, 4] thiadiazol-2-ylsulfanyl)-acetic acid (4-hydroxy-3-methoxy-benzylidene)-hydrazide (MAH) was …
Number of citations: 19 electrochemsci.org
W Li, X Bai, F Yang, B Hou - International Journal of Electrochemical …, 2012 - Elsevier
Corrosion of copper in 3.5% NaCl solutions and its inhibition by MTYDBH have been studied using weight loss test and various electrochemical techniques. Weight loss measurement …
Number of citations: 15 www.sciencedirect.com
S Pareek, D Jain, D Behera, S Sharma… - Materials Today …, 2021 - Elsevier
Approximately all-metallic structure is manufactured from the copper metal. The application of neutral environmental condition is generally found in the heat exchange system of …
Number of citations: 18 www.sciencedirect.com
R Aslam, M Mobin, A Aslam, S Zehra… - Environmentally …, 2022 - Elsevier
Metals are the material of choice for building pipelines, oil tanks, distillation towers, heat exchangers, etc. However, such materials are susceptible to corrosion triggered by several …
Number of citations: 1 www.sciencedirect.com
A Fateh, M Aliofkhazraei, AR Rezvanian - Arabian journal of Chemistry, 2020 - Elsevier
This review paper deals with corrosion of copper and its alloys in corrosive environments and their corrosion inhibitors. The main corrosion inhibitor groups for copper are introduced …
Number of citations: 385 www.sciencedirect.com
MBP Mihajlović, MM Antonijević - International journal of electrochemical …, 2015 - Elsevier
This review is a result of the literature survey concerning the possibility of copper corrosion prevention. Focus is on the efficiency obtained using various organic compounds as …
Number of citations: 151 www.sciencedirect.com

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